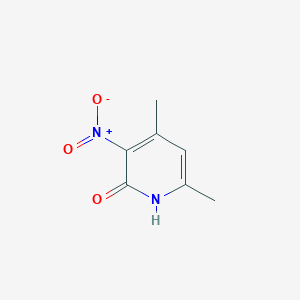![molecular formula C17H12N4O3 B2493149 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile CAS No. 476279-57-9](/img/structure/B2493149.png)
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of organic compounds known for their complex synthesis processes and unique structural characteristics. Such compounds are often explored for their potential applications in various fields, including materials science and pharmaceuticals. The compound features a benzimidazole moiety, a nitrophenyl group, and a nitrile functionality, indicating a rich chemistry and potential for diverse reactions and applications.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, benzothieno[2,3-d]imidazoles and their precursors, 2-nitro-3-substituted-amino benzo[b]thiophenes, demonstrate complex synthesis routes indicative of the synthetic challenges associated with these classes of compounds (Guerrera et al., 1990).
Molecular Structure Analysis
Structural analysis of related compounds, particularly those involving coordination polymers and benzimidazole derivatives, highlights the significance of X-ray diffraction techniques in determining molecular topology and interactions. For instance, a ZnII coordination polymer shows a two-dimensional structure with specific topological features (N. Chen et al., 2019).
Chemical Reactions and Properties
Compounds in this category often exhibit a range of chemical behaviors, including fluorescence and anion transport activity. For example, benzimidazol-2-aminonicotinonitrile derivatives have been found to be fluorescently active, demonstrating the diverse functional properties of these molecules (Houssem Boulebd et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and fluorescence, of related compounds provide insights into their potential applications. The ZnII coordination polymer mentioned earlier exhibits strong fluorescence emissions at room temperature, indicating its potential use in materials science (N. Chen et al., 2019).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Studies
One study discusses the synthesis of derivatives, including the mentioned compound, and their antimicrobial properties. These compounds demonstrated significant antimicrobial activity, indicating potential applications in this field (Khairwar, Mishra, & Singh, 2021).
Corrosion Inhibition Properties
Another research explored the effect of derivatives of this compound on corrosion inhibition for mild steel in sulfuric acid. The study showed that these compounds form a protective layer on steel surfaces, indicating their potential use as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Synthesis of Benzimidazole Derivatives
There's also research on the synthesis of novel benzimidazole derivatives that incorporate the compound . These studies focus on developing new methods for synthesizing compounds with potential applications in various fields, including pharmaceuticals and materials science (Jagadeesha et al., 2023).
Anticancer Potential
Research has been conducted on benzimidazole derivatives bearing cyanopyridine and 4-thiazolidinone motifs, showing in vitro antimicrobial activity and cytotoxicity studies, indicating potential anticancer applications (Desai et al., 2014).
Mécanisme D'action
Benzimidazoles
are a class of compounds that have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Propriétés
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-20-15-8-3-2-7-14(15)19-17(20)13(10-18)16(22)11-5-4-6-12(9-11)21(23)24/h2-9,22H,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEGHVPNUNKLHK-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)[N+](=O)[O-])O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)[N+](=O)[O-])\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)
![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)
![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)

![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)